molecular formula C18H28N2O2 B049170 Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-87-7

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No.: B049170
CAS No.: 125080-87-7
M. Wt: 304.4 g/mol
InChI Key: PWZUYPVIYCNESV-MAUKXSAKSA-N
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Description

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an acetamide group, a piperidine ring, and phenyl and ethoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyethyl and phenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of industrial methods depends on factors like cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, it can be used to study the interactions of piperidine derivatives with biological systems. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, this compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific receptors and enzymes can be harnessed to create new therapeutic agents.

Industry

In industry, it can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the ethoxyethyl group can influence the compound’s solubility and bioavailability. The acetamide linkage is essential for the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(1-(2-methoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
  • Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-benzyl-, cis-
  • Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-

Uniqueness

Compared to similar compounds, Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- stands out due to its specific cis-configuration, which can significantly affect its chemical reactivity and biological activity. This configuration can lead to different binding affinities and selectivities, making it a unique candidate for various applications.

Properties

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17/h5-9,15,18H,4,10-14H2,1-3H3/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUYPVIYCNESV-MAUKXSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925012
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125080-83-3, 125080-87-7
Record name Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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